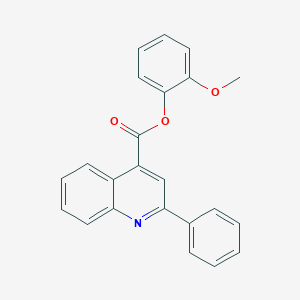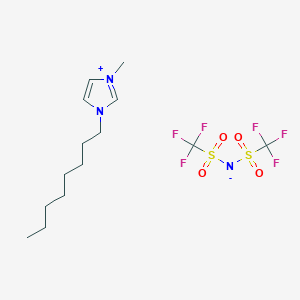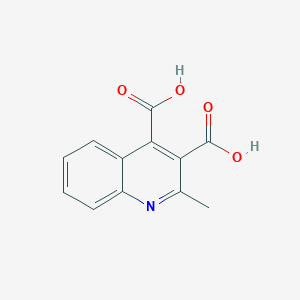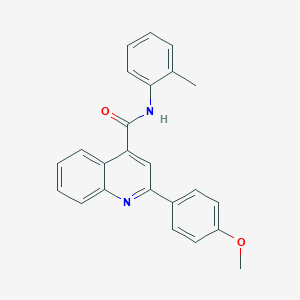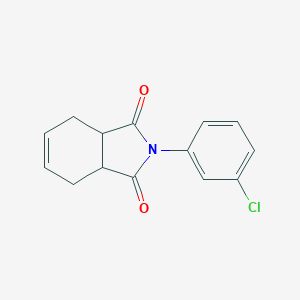
D-selenocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-selenocysteine is a non-proteinogenic amino acid that contains selenium in its structure. It is a rare amino acid that is found in some proteins and enzymes, and it has been the subject of scientific research for its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
1. Proteomics and Mass Spectrometry
D-selenocysteine, a naturally occurring amino acid, has been identified as a proteogenic amino acid in many species used for biomedical research. Its presence in proteins was often overlooked in mass spectrometry proteomics data. However, upon understanding the chemical basis of this exclusion, adjustments in search parameters enabled the identification of peptides containing selenocysteine from existing data, demonstrating its importance in proteomic studies (Fenyö & Beavis, 2016).
2. Role in Muscular Dystrophy and Antioxidant Defense
Dietary selenium deficiency, affecting selenocysteine levels, has been linked to muscular dystrophy in various species. Research showed that selenium deficiency in chicks leads to increased cell apoptosis in skeletal muscles, associated with decreased glutathione peroxidase activity and elevated lipid peroxidation. This highlights the role of selenocysteine-containing enzymes in oxidative stress and cell apoptosis, particularly in muscle tissues (Yao et al., 2013).
3. Lifespan Extension and Disease Prevention
Selenocysteine has shown potential in extending lifespan and delaying age-associated diseases in model organisms. In Caenorhabditis elegans, dietary supplementation with selenocysteine increased resistance to environmental stressors and extended lifespan. This effect was similar to dietary restriction, a known lifespan-extending strategy. The study suggests that selenocysteine's incorporation into antioxidant enzymes may play a role in this process (Kim, Kim, & Park, 2018).
4. Chemopreventive and Therapeutic Potential
Organoselenium compounds, including those derived from selenocysteine, have been explored for their potential as antioxidants, enzyme modulators, antitumor, antimicrobials, and antihypertensives. The unique redox characteristics of selenocysteine make it valuable in reducing oxidative damage and influencing various endocrine processes, potentially aiding in the treatment of diseases like cancer and diabetes (Soriano-garcia, 2004).
5. Enhancing Selenium Phytoremediation
Genetic engineering techniques using genes encoding selenocysteine methyltransferase have been applied to enhance selenium phytoremediation traits in plants. For instance, transgenic Indian mustard plants expressing this enzyme showed increased selenium tolerance and accumulation, highlighting selenocysteine's potential in environmental applications (Leduc et al., 2006).
6. Biochemical and Physiological Significance
Selenocysteine's incorporation into selenoproteins plays a critical role in various biochemical processes, including antioxidant defense and hormone production. Its presence is essential in several enzymes, and its disruption can lead to distinct physiological impairments. Studies have demonstrated the necessity of selenocysteine in maintaining normal thyroid hormone metabolism and the overall endocrine system function (Köhrle, Jakob, Contempré, & Dumont, 2005).
7. Development of Diagnostic and Therapeutic Tools
Advances in the synthesis and semisynthesis of selenopeptides and selenoproteins have opened up new avenues in protein engineering. These techniques have been used to modify protein folding, stability, and reactivity, and to facilitate chemical reactions, highlighting the versatility of selenocysteine in therapeutic and diagnostic developments (Liu, Cheng, & Rozovsky, 2018).
8. Implications in Metabolic Disorders
Research on mice models has shown that disruptions in selenium handling, particularly affecting selenocysteine levels, can lead to metabolic syndrome-like conditions. This emphasizes the importance of selenocysteine in glucose and lipid homeostasis and suggests its potential role in managing metabolic disorders (Seale et al., 2012).
Eigenschaften
CAS-Nummer |
176300-66-6 |
|---|---|
Produktname |
D-selenocysteine |
Molekularformel |
C3H6NO2Se |
Molekulargewicht |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChI-Schlüssel |
FDKWRPBBCBCIGA-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)[Se] |
SMILES |
C(C(C(=O)O)N)[Se] |
Kanonische SMILES |
C(C(C(=O)O)N)[Se] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



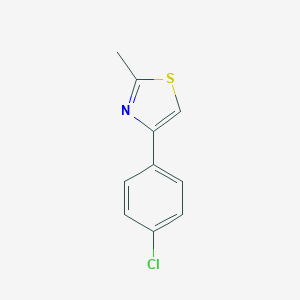
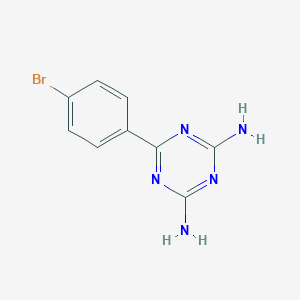

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
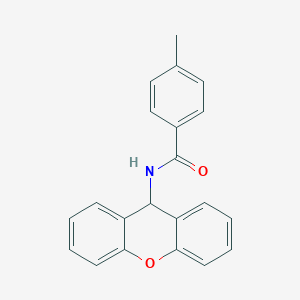
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

